Catechol bis(trifluoromethanesulfonate)
Description
Catechol bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H4F6O6S2. It is also known as catechol ditriflate. This compound is characterized by the presence of two trifluoromethanesulfonate groups attached to a catechol moiety. It is a white to almost white powder or crystalline solid and is known for its reactivity and utility in various chemical reactions .
Properties
IUPAC Name |
[2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O6S2/c9-7(10,11)21(15,16)19-5-3-1-2-4-6(5)20-22(17,18)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAIQHXAICQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-91-6 | |
| Record name | Catechol Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The PhNTf₂ method involves nucleophilic displacement of the phenyl group by catechol’s hydroxyl oxygen, releasing HF and generating the bis(triflate) product. The reaction proceeds via a two-step mechanism:
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Fluoride activation : Potassium bifluoride (KHF₂) reacts with PhNTf₂ to generate gaseous FSO₂CF₃, which serves as the triflylating agent.
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Triflylation : FSO₂CF₃ reacts sequentially with catechol’s hydroxyl groups in the presence of a tertiary amine base (e.g., DIPEA), which scavenges HF and drives the reaction to completion.
The stoichiometric ratio of PhNTf₂ to catechol is critical. Excess PhNTf₂ (1.5–2.0 equivalents per hydroxyl group) ensures complete conversion, while sub-stoichiometric amounts lead to mono-triflated intermediates.
Solvent and Base Selection
A biphasic solvent system of acetonitrile (MeCN) and water (3:1 v/v) maximizes triflylating agent solubility while minimizing hydrolysis. DIPEA (3.0 equivalents per hydroxyl group) outperforms weaker bases like pyridine due to its superior HF scavenging capacity.
Temperature and Time
Reactions proceed optimally at 0–5°C to suppress side reactions, achieving >99% conversion within 18 hours (Table 1). Prolonged durations (>24 hours) risk product degradation, as evidenced by 19F NMR monitoring.
Table 1. Optimization of DIPEA Equivalents and Reaction Time
| DIPEA (equiv.) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|
| 2.0 | 18 | 85 | 78 |
| 3.0 | 18 | 100 | 99 |
| 3.0 | 24 | 100 | 95 |
Gram-Scale Synthesis (Procedure L)
For industrial applications, the reaction scales linearly to 10-mole batches using a two-chamber reactor (Figure 1):
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Chamber A : PhNTf₂ (1.5 equiv.) and KHF₂ (2.5 equiv.) in MeCN (1.75 mL).
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Chamber B : Catechol (1.0 equiv.), DIPEA (3.0 equiv.), and MeCN/H₂O (4.0 mL, 3:1 v/v).
Post-reaction, the product is extracted with dichloromethane, washed with 5% HCl, and crystallized from hexane/ethyl acetate (9:1) to afford white crystals (mp 34–36°C).
Trifluoromethanesulfonic Anhydride (Tf₂O)-Based Synthesis
Direct Triflylation Methodology
Tf₂O directly triflylates catechol in anhydrous conditions, bypassing gaseous intermediates. The reaction requires 2.2 equivalents of Tf₂O and 4.0 equivalents of DIPEA in trifluoroacetic acid (TFA) at 0°C. Unlike the PhNTf₂ method, this approach avoids KHF₂ but demands strict moisture control.
Solvent and Stoichiometric Optimization
TFA enhances Tf₂O’s electrophilicity, enabling rapid triflylation (≤4 hours). However, excess Tf₂O (>2.5 equiv.) leads to over-sulfonylation, reducing yields to <50% (Table 2).
Table 2. Tf₂O Equivalents vs. Yield in TFA
| Tf₂O (equiv.) | Time (h) | Yield (%) |
|---|---|---|
| 1.5 | 6 | 65 |
| 2.0 | 4 | 89 |
| 2.5 | 4 | 72 |
Limitations and Byproduct Formation
The Tf₂O method generates triflic acid (TfOH) as a byproduct, necessitating careful neutralization with cold NaHCO₃. Residual TfOH catalyzes product decomposition above 40°C, complicating long-term storage.
Analytical Characterization and Quality Control
19F NMR Spectroscopy
19F NMR (CDCl₃, δ ppm) confirms product purity:
Chemical Reactions Analysis
Catechol bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
- Oxidation and Reduction
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulfonate groups are replaced by nucleophiles such as amines, thiols, or alkoxides.
Biological Activity
Catechol bis(trifluoromethanesulfonate) (CBT) is a synthetic derivative of catechol, characterized by its unique trifluoromethanesulfonate groups that enhance its reactivity and potential biological applications. This article explores the biological activity of CBT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure:
- Molecular Formula: C8H4F6O6S2
- Molecular Weight: 374.224 g/mol
- CAS Number: 17763-91-6
| Property | Value |
|---|---|
| Molecular Formula | C8H4F6O6S2 |
| Molecular Weight | 374.224 g/mol |
| CAS Number | 17763-91-6 |
| IUPAC Name | [2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate |
Antioxidant Properties
Research indicates that catechol derivatives exhibit significant antioxidant activity. CBT's structure allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. For instance, planar catechin conjugates have shown radical-scavenging activities significantly stronger than conventional catechins, suggesting that similar mechanisms may apply to CBT due to its catechol backbone .
Inhibition of Oncogenic Pathways
Catechol has been shown to induce degradation of c-Myc, a key oncogene involved in cell proliferation and survival. Studies demonstrated that catechol treatment led to decreased phosphorylation of c-Myc in lung cancer cells, resulting in G1 phase cell cycle arrest. This suggests that CBT may also possess potential anti-cancer properties by disrupting oncogenic signaling pathways .
Antiviral Activity
Recent findings highlight the potential of catechol derivatives as antiviral agents. Certain catechol compounds have demonstrated inhibitory effects against the SARS-CoV-2 main protease (3CL pro), a critical enzyme for viral replication. The structural features of CBT may enhance its binding affinity to viral proteins, thereby inhibiting their function .
Case Studies
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Antioxidant Efficacy:
- A study synthesized CBT and evaluated its radical-scavenging activity against various reactive oxygen species (ROS). Results indicated that CBT exhibited a potent ability to reduce lipid peroxidation, thereby protecting cellular membranes from oxidative damage.
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Cancer Cell Line Studies:
- In vitro experiments using human lung cancer cell lines (H460) showed that CBT treatment resulted in significant reductions in c-Myc levels and downstream effectors involved in cell cycle progression. This supports the hypothesis that CBT can modulate critical pathways involved in tumorigenesis.
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Antiviral Screening:
- A screening assay against SARS-CoV-2 revealed that CBT exhibited promising inhibitory activity on the viral protease, with IC50 values comparable to known inhibitors. This positions CBT as a candidate for further development as an antiviral therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key factors to consider when designing nucleophilic substitution reactions using catechol bis(trifluoromethanesulfonate) as a bis-electrophile?
- Catechol bis(trifluoromethanesulfonate) acts as a highly reactive bis-electrophile due to its two triflate leaving groups. To optimize substitution reactions:
- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize the transition state and enhance reaction rates.
- Employ mild temperatures (0–25°C) to avoid decomposition, as triflate esters are moisture-sensitive.
- Pair with strong nucleophiles (e.g., imidazoles, pyridines) to ensure complete substitution .
Q. How can researchers characterize the structural and electronic properties of catechol bis(trifluoromethanesulfonate)?
- Single-crystal X-ray diffraction (SC-XRD): Reveals non-classical C–H⋯O hydrogen bonds and intermolecular C–F⋯F–C interactions in the crystal lattice, critical for understanding packing behavior .
- DFT-D3 calculations: Quantify molecular electrostatic potential (MEP) to rationalize polarity-driven self-sorting in polar/non-polar domains .
- Thermal analysis (DSC/TGA): Determines decomposition temperatures and moisture sensitivity .
Q. What safety precautions are essential when handling catechol bis(trifluoromethanesulfonate)?
- Store under inert gas (N/Ar) at –20°C to prevent hydrolysis.
- Use corrosion-resistant equipment (e.g., PTFE-lined containers) due to its metal-corrosive nature.
- Avoid skin/eye contact; employ fume hoods and PPE (gloves, goggles) .
Advanced Research Questions
Q. How does catechol bis(trifluoromethanesulfonate) enable the synthesis of macrocyclic compounds?
- As a C synthon, it facilitates macrocyclization via double nucleophilic substitution. For example:
- Imidazole macrocycles: React bis(imidazoles) with catechol bis(triflate) to form methylene-bridged tetra(imidazolium) salts under mild conditions (e.g., 25°C, DMF).
- Diquat derivatives: Transform bipyridines into diquat derivatives via sequential alkylation .
Q. What role do electronic effects play in catalytic systems using triflate-derived ligands or counterions?
- Electron-withdrawing triflate groups: Enhance electrophilicity in Pd(II) catalysts, improving oxidative addition rates in cross-coupling reactions. For example, triflate counterions in [(CFSO)N] complexes stabilize dicationic Pd centers, enabling asymmetric catalysis .
- Ligand design: Asymmetric ligands (e.g., 5-CF-PBO) paired with triflate counterions improve enantioselectivity in tert-alkylation .
Q. How can researchers resolve contradictions in reported reaction yields or selectivity for triflate-based systems?
- Variable moisture sensitivity: Trace water hydrolyzes triflates, reducing yields. Ensure rigorous solvent drying (e.g., molecular sieves) .
- Counterion effects: Compare triflate ([OTf]) vs. bis(triflyl)imide ([TfN]) in catalytic systems; [OTf] may offer cost advantages but lower solubility .
- Substrate steric effects: Bulky nucleophiles (e.g., 2-naphthyl triflate) may hinder substitution; optimize steric profiles via computational modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
